4-tert-butyl-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, an ethoxy group, a hydroxy group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency and versatility . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .
Wissenschaftliche Forschungsanwendungen
4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-METHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE
- 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-4-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE
Uniqueness
The uniqueness of 4-(TERT-BUTYL)-N-(3-{[(E)-1-(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}PHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C26H27N3O5 |
---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
4-tert-butyl-N-[3-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O5/c1-5-34-23-15-22(29(32)33)13-18(24(23)30)16-27-20-7-6-8-21(14-20)28-25(31)17-9-11-19(12-10-17)26(2,3)4/h6-16,30H,5H2,1-4H3,(H,28,31) |
InChI-Schlüssel |
MKKYMDLYDAVLQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.